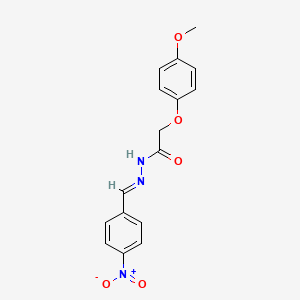![molecular formula C19H15ClN4O2 B2702469 N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864854-23-9](/img/structure/B2702469.png)
N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C20H17ClN4O2. It has an average mass of 380.828 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound can be determined using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry. For instance, the IR spectrum would show peaks corresponding to the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The pKa values can provide information about the compound’s acidity and basicity .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties:
- Researchers Yang and Lin (1994) explored the use of a similar compound, N-Phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, as a monomer for synthesizing polyamides and polyimides. These polymers demonstrated high solubility in various polar solvents and high thermal stability, which could be relevant for the compound (Yang & Lin, 1994).
Antimicrobial Activity:
- A study by Kolisnyk et al. (2015) on derivatives of a related compound, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, revealed notable antimicrobial activity. This suggests potential antimicrobial applications for N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Kolisnyk et al., 2015).
Structural and Crystallography Studies:
- Elliott et al. (1998) conducted X-ray crystallography studies on dihydropyrimidine compounds, which can provide valuable insights into the structural properties of related compounds. Understanding the crystal structure can aid in determining potential applications in various scientific fields (Elliott et al., 1998).
Synthesis of Novel Compounds:
- Research on the synthesis of novel compounds using related pyrimidine derivatives highlights the potential of this compound in creating new chemical entities. This can have implications in drug discovery and material science (Fadda et al., 2013).
Potential Biological Activities:
- Studies on similar compounds have demonstrated various biological activities, such as antifungal and antidepressant effects. This suggests that this compound could also have potential biological applications (Hanafy, 2011).
Analgesic Properties:
- A study by Ukrainets et al. (2015) on chemical modification of pyridine moiety in a similar compound to enhance analgesic properties implies potential applications in pain management (Ukrainets et al., 2015).
Mecanismo De Acción
The mode of action of these compounds often involves interactions with cellular targets such as enzymes or receptors, leading to changes in cellular signaling pathways . These changes can affect various biochemical pathways within the cell, leading to downstream effects such as the induction of cell death .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact their bioavailability and efficacy . Factors such as the compound’s lipophilicity can influence its ability to diffuse into cells .
The action of these compounds can also be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment can affect the compound’s stability and efficacy .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-13(20)6-5-7-14(11)21-18(25)15-10-12-17(23(15)2)22-16-8-3-4-9-24(16)19(12)26/h3-10H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBUCQTXPPYTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2702394.png)

![4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2702397.png)

![2-Chloro-N-[1-(5-chlorothiophen-2-yl)propyl]acetamide](/img/structure/B2702401.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2702403.png)
![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)
![N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702407.png)


